7-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and bromination reactions. One common method includes the reaction of 2-aminopyridine with 3-bromoaniline under acidic conditions to form the quinoline core, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Scientific Research Applications
7-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the bromine and carboxylic acid groups.
2-(pyridin-3-yl)quinoline: Similar structure but without the bromine atom.
7-chloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid: A chlorine analog with similar properties.
Uniqueness
7-bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the carboxylic acid group, which enhances its solubility and reactivity . These features make it a versatile compound for synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C15H9BrN2O2 |
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Molecular Weight |
329.15 g/mol |
IUPAC Name |
7-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-3-4-11-12(15(19)20)7-13(18-14(11)6-10)9-2-1-5-17-8-9/h1-8H,(H,19,20) |
InChI Key |
YTWNCRZBRNKICG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O |
Origin of Product |
United States |
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